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Compound of Interest

Compound Name: 3-Fluoro-evodiamine glucose

Cat. No.: B12363948

Disclaimer: Information regarding the specific compound "3-Fluoro-evodiamine glucose" is
not available in the reviewed scientific literature. This technical guide provides a
comprehensive overview of the preliminary mechanism of action of the parent compound,
evodiamine, with a focus on its effects on glucose metabolism and related signaling pathways.
The findings presented herein are based on studies of evodiamine and its derivatives and may
not be directly applicable to "3-Fluoro-evodiamine glucose.”

Core Mechanism of Action: Modulation of Key
Signaling Pathways

Evodiamine, a quinolone alkaloid extracted from Evodia rutaecarpa, has been investigated for
its potential therapeutic effects, including its influence on glucose metabolism and its anti-
cancer properties. Preliminary studies indicate that evodiamine exerts its effects by modulating
several critical intracellular signaling pathways.

1.1. Impact on Glucose Metabolism and Insulin Signaling

Evodiamine has been shown to improve glucose tolerance and insulin sensitivity.[1][2][3] Its
mechanism in this context is primarily linked to the regulation of the mTOR and AMPK signaling
pathways in adipocytes and other tissues.[1][2][3]
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« Inhibition of MTOR-S6K Signaling: Evodiamine inhibits the mammalian target of rapamycin
(mTOR) and ribosomal S6 protein kinase (S6K) signaling pathway.[1][3] This inhibition leads
to a reduction in the serine phosphorylation of insulin receptor substrate 1 (IRS1), which is a
negative feedback mechanism that, when active, contributes to insulin resistance.[1][3] By
suppressing this feedback loop, evodiamine may enhance insulin signaling.

e Activation of AMPK: Evodiamine stimulates the phosphorylation of AMP-activated protein
kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3][4] Activated AMPK can,
in turn, down-regulate mTOR signaling, further contributing to improved insulin sensitivity.[1]
[3] The activation of AMPK by evodiamine appears to be mediated through a Ca2+-
dependent PI3K/Akt/CaMKII-signaling pathway.[4]

1.2. Anti-Cancer Mechanisms

In the context of cancer, evodiamine's mechanism of action is multifaceted, involving the
induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6][7][8][9][10] These
effects are mediated through the modulation of several signaling pathways, including:

o PI3K/Akt Pathway: Evodiamine has been observed to inhibit the phosphoinositide 3-kinase
(PI3K)/protein kinase B (Akt) signaling pathway.[6][9][11][12][13] This pathway is crucial for
cell survival and proliferation, and its inhibition by evodiamine can lead to apoptosis.

« MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-
regulated kinase (ERK) pathway is another target of evodiamine.[12][14][15] By modulating
this pathway, evodiamine can influence cell proliferation and apoptosis.

o NF-kB Signaling: Evodiamine can inhibit the activation of nuclear factor-kappa B (NF-kB), a
transcription factor that plays a key role in inflammation and cell survival.[5][16]

Data Presentation: Quantitative Analysis of
Evodiamine's Bioactivity

The following table summarizes the quantitative data from various in vitro studies on
evodiamine and its derivatives. The IC50 values represent the concentration of the compound
required to inhibit 50% of the metabolic activity of the cells, providing a measure of its cytotoxic
potential.
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. Cancer IC50 Value Exposure

Cell Line Compound . Reference
Type (uM) Time (h)
Colorectal o

HT29 Evodiamine 30 24 [9]
Cancer
Colorectal o

HCT116 Evodiamine 15 24 9]
Cancer
Colorectal o

HT29 Evodiamine 15 48 9]
Cancer
Colorectal o

HCT116 Evodiamine 15 48 [9]
Cancer

A549 Lung Cancer Evodiamine 1.3 72 [17]

A549 NSCLC Evodiamine 22.44 24 [18]
Lewis Lung o

LLC ] Evodiamine 6.86 48 [18]
Carcinoma

B16-F10 Melanoma Evodiamine 2.4 - [10]
Lewis Lung o

LLC ) Evodiamine 4.8 - [10]
Carcinoma
Breast o

MDA-MB-231 Evodiamine 17.48 24 [19]
Cancer
Breast o

MDA-MB-231 Evodiamine 9.47 48 [19]
Cancer
Breast o

MCE-7 Evodiamine 20.98 24 [19]
Cancer
Breast o

MCF-7 Evodiamine 15.46 48 [19]
Cancer

Primary

Cardiomyocyt - Evodiamine 28.44 pg/mL 24 [20][21]

es
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Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of
evodiamine.

3.1. Cell Viability Assay (MTT/CCK-8)
» Objective: To determine the cytotoxic effects of evodiamine on cancer cell lines.
» Procedure:
o Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

o The cells are then treated with various concentrations of evodiamine or a vehicle control
(e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9][19]

o After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

o The plates are incubated for a period to allow for the conversion of the reagent into a
colored formazan product by metabolically active cells.

o The absorbance of the formazan product is measured using a microplate reader at a
specific wavelength.

o Cell viability is calculated as a percentage of the control group, and IC50 values are
determined by non-linear regression analysis.

3.2. Western Blot Analysis

» Objective: To detect the expression levels of specific proteins in signaling pathways affected
by evodiamine.

e Procedure:
o Cells or tissues are treated with evodiamine as required for the experiment.

o Total protein is extracted from the samples using a suitable lysis buffer.
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3.3.

Protein concentration is determined using a protein assay kit (e.g., BCA assay).

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST)
to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-
Akt, p-mTOR, [-actin) overnight at 4°C.[18][22]

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Tumor Xenograft Model

o Objective: To evaluate the anti-tumor efficacy of evodiamine in a living organism.

e Procedure:

Human cancer cells are subcutaneously or orthotopically injected into
immunocompromised mice (e.g., nude mice).[23]

Once tumors reach a palpable size, the mice are randomly assigned to treatment and
control groups.

The treatment group receives regular administration of evodiamine (e.g., intraperitoneal
injection or gavage) at a predetermined dose and schedule.[18][23] The control group
receives a vehicle control.

Tumor volume and body weight are measured at regular intervals throughout the study.
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o At the end of the experiment, the mice are euthanized, and the tumors are excised,
weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by evodiamine and a
typical experimental workflow.
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Evodiamine's modulation of the insulin signaling pathway.
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Evodiamine's induction of apoptosis via multiple signaling pathways.
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A generalized experimental workflow for studying evodiamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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